Product packaging for Boron phosphide (BP)(Cat. No.:CAS No. 20205-91-8)

Boron phosphide (BP)

Cat. No.: B3420785
CAS No.: 20205-91-8
M. Wt: 41.79 g/mol
InChI Key: FFBGYFUYJVKRNV-UHFFFAOYSA-N
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Description

Boron phosphide (BP) is a III-V compound semiconductor known for its exceptional thermal conductivity, high hardness, and remarkable chemical inertness . It typically crystallizes in a cubic zinc blende structure and possesses an indirect band gap of approximately 2.1 eV . Its high thermal conductivity, measured at around 460-500 W·m⁻¹·K⁻¹ at room temperature, makes it a prime candidate for fundamental and applied research in thermal management systems for high-power electronics . Furthermore, BP is highly stable and is not attacked by acids or boiling aqueous alkali solutions, making it suitable for applications in harsh environments . In research and development, BP shows significant promise across multiple advanced fields. Recent studies highlight its application as a high-performance, metal-free electrocatalyst for the oxygen evolution reaction (OER), with demonstrated performance comparable to precious metal oxides like IrO₂ . Its wide bandgap and stability also make it suitable for high-temperature and high-frequency electronic devices . In the realm of optoelectronics, BP-based heterostructures are investigated for next-generation photodetectors and devices with high UV-range absorption . Research forms include bulk crystals, nanoparticles, thin films, and microwires, enabled by synthesis methods such as chemical vapor deposition (CVD) and high-pressure, high-temperature (HPHT) reactions . This product is intended for Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula BP B3420785 Boron phosphide (BP) CAS No. 20205-91-8

Properties

IUPAC Name

boranylidynephosphane
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InChI

InChI=1S/BP/c1-2
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InChI Key

FFBGYFUYJVKRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

B#P
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Molecular Formula

BP
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Record name boron(III) phosphide
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DSSTOX Substance ID

DTXSID1066570
Record name Boron phosphide (BP)
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Molecular Weight

41.79 g/mol
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Physical Description

Gray powder; [MSDSonline]
Record name Boron phosphide
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CAS No.

20205-91-8, 12008-82-1
Record name Boron phosphide (BP)
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Record name Tridecaboron diphosphide
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Advanced Synthesis Methodologies for Boron Phosphide Materials

Bulk Crystal Growth Techniques for High-Purity Boron Phosphide (B1233454)

The production of large, high-purity single crystals of boron phosphide is essential for fundamental studies and for applications that require bulk material properties. Several techniques have been refined to overcome the inherent difficulties in synthesizing this compound.

High-Pressure/High-Temperature (HPHT) Synthesis of Boron Phosphide Single Crystals

High-pressure/high-temperature (HPHT) methods are employed to create conditions under which boron phosphide is thermodynamically stable and crystal growth can occur. By applying high pressures, the decomposition of BP at elevated temperatures can be suppressed.

One approach involves the direct reaction of amorphous boron and amorphous red phosphorus. In a typical synthesis, these raw materials are subjected to pressures in the gigapascal (GPa) range and temperatures exceeding 1000°C. For instance, polycrystalline boron phosphide has been successfully synthesized at 4 GPa and 1200°C nih.gov. The purity of the resulting material is positively correlated with the synthesis temperature under these high-pressure conditions nih.gov. This one-step process is noted for its simplicity and relatively short duration nih.gov.

For the fabrication of dense, bulk polycrystalline BP, a two-step process can be utilized. This involves first synthesizing BP submicron powders, for example, through a self-propagating high-temperature synthesis (SHS) reaction. These powders are then sintered under HPHT conditions. A notable example is the treatment of single-phase boron phosphide powders at 7.7 GPa and 2600 K for a short duration of 3 minutes, which results in bulk polycrystalline BP with a high microhardness arxiv.orgresearchgate.net.

MethodStarting MaterialsPressure (GPa)Temperature (°C/K)DurationResult
Direct SynthesisAmorphous Boron, Amorphous Red Phosphorus41200°C60 minPolycrystalline Boron Phosphide
Sintering of PowdersSingle-Phase Boron Phosphide Powder7.72600 K3 minBulk Polycrystalline Boron Phosphide

Flux Growth Methods for Boron Phosphide (e.g., Molten Salt, Eutectic Melting)

Flux growth is a method where a molten salt or metal, known as a flux, is used as a solvent to dissolve the constituent elements (boron and phosphorus) at temperatures below the melting point of the desired material. This technique is particularly useful for growing single crystals of materials with high melting points like boron phosphide.

Molten Salt Flux: Molten salt synthesis has proven to be a facile method for producing boron phosphide particles. Eutectic mixtures of salts are often used to lower the melting point of the flux, allowing for crystal growth at lower temperatures. A study demonstrated the synthesis of BP particles using single, double, and triple salt systems. The use of a ternary mixture of sodium chloride (NaCl), potassium chloride (KCl), and lithium chloride (LiCl) as the flux resulted in a significantly higher yield of BP (74%) compared to single salt (41%) or double salt (39%) systems jim.org.cnresearchgate.net.

Metallic Flux: Metallic fluxes, such as tin (Sn), have also been explored for the synthesis of boron phosphide borates.today. While this method can produce BP crystals, there is a possibility of the flux material incorporating into the crystal lattice, leading to doped materials. For instance, Sn flux-assisted synthesis has been shown to produce Sn-doped BP, which exhibits a smaller optical bandgap compared to undoped samples borates.today. The choice of flux is critical, with preferences for those with low melting points and high solubility for the reactants, while not forming highly stable compounds with them nih.govnorthwestern.edu.

Flux TypeFlux CompositionKey AdvantagePotential Outcome
Molten SaltNaCl, KCl, LiCl mixtureHigh yield (up to 74%)High-purity BP particles
Metallic FluxTin (Sn)Lower temperature synthesisPotential for Sn-doping, altering material properties

Vapor-Phase Transport Synthesis of Boron Phosphide

Vapor-phase transport is a technique for growing single crystals where the constituent materials are transported as volatile compounds through a temperature gradient. In a typical setup, a sealed ampule containing the starting materials and a transport agent is placed in a furnace with a temperature gradient. The starting materials react with the transport agent at the hotter end to form gaseous species. These gaseous molecules then diffuse to the cooler end of the ampule, where they decompose and deposit as single crystals ucdavis.edu. This process is then repeated as the transport agent diffuses back to the hotter end ucdavis.edu.

For the synthesis of boron phosphide, this method has been used to produce small crystals arxiv.org. The process, also known as chemical vapor transport, relies on the reversible chemical reaction between the material to be grown and a transport agent. While specific details on the transport agents for BP are not extensively documented in the provided results, the general principle involves establishing a temperature gradient to control the deposition and growth of the crystals ucdavis.eduosti.gov.

Thin Film Deposition Strategies for Boron Phosphide

The fabrication of high-quality thin films of boron phosphide is critical for its application in electronic and optoelectronic devices. Various deposition techniques have been developed to grow BP films on different substrates.

Chemical Vapor Deposition (CVD) of Boron Phosphide Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, uniform thin films. In the CVD of boron phosphide, volatile precursor gases containing boron and phosphorus are introduced into a reaction chamber where they decompose and react on a heated substrate to form a BP film.

Commonly used precursors are diborane (B8814927) (B₂H₆) and phosphine (B1218219) (PH₃), with hydrogen (H₂) as a carrier gas spbstu.ru. The substrate plays a crucial role in the quality of the grown film. While silicon and sapphire have been used, silicon carbide (SiC) is a more suitable substrate due to its better lattice and thermal expansion match with BP, which can lead to films with improved crystalline quality researchgate.net. The deposition is typically carried out at atmospheric pressure and high temperatures, generally in the range of 1000 to 1200°C researchgate.net. The flow rates of the precursor gases are a critical parameter that influences the film's properties, such as surface roughness and crystal orientation . A variation of this technique, Plasma Enhanced Chemical Vapor Deposition (PECVD), has also been used to deposit BP thin films on substrates like fused silica and silicon spbstu.ru.

ParameterTypical Value/Material
PrecursorsDiborane (B₂H₆), Phosphine (PH₃)
Carrier GasHydrogen (H₂)
SubstratesSilicon Carbide (SiC), Silicon (Si), Fused Silica
Deposition Temperature1000 - 1200°C
PressureAtmospheric

Physical Vapor Deposition (PVD) Techniques for Boron Phosphide (e.g., Reactive Sputtering)

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and then condensed on a substrate to form a thin film.

Reactive Sputtering: Reactive sputtering is a PVD technique that has been successfully employed for the deposition of boron phosphide films. In this process, a boron target is sputtered in an atmosphere containing a reactive gas, which in this case is phosphine (PH₃) nrel.gov. The initial deposition often results in an amorphous BP film. A crucial subsequent step is a post-deposition anneal at high temperatures, typically at least 1000°C, in a phosphorus-containing atmosphere to crystallize the film and activate any dopants researchgate.netarxiv.orgarxiv.orgosti.gov.

This method allows for the synthesis of BP films at a wide range of stoichiometries by adjusting the partial pressure of the reactive gas nrel.gov. Furthermore, reactive sputtering provides a pathway for extrinsic doping of the films. For instance, carbon (C) doping has been shown to achieve high p-type carrier concentrations in BP films nrel.govresearchgate.netarxiv.orgarxiv.org. The conductivity of the films is highly dependent on the annealing temperature and the initial boron-to-phosphorus ratio nrel.gov.

ParameterTypical Value/Process
Deposition MethodReactive Sputtering
Target MaterialBoron (B)
Reactive GasPhosphine (PH₃)
As-Deposited FilmAmorphous
Post-Annealing Temperature≥ 1000°C
DopantsCarbon (C), Silicon (Si)

Molecular Beam Epitaxy (MBE) for Boron Phosphide Heterostructure Fabrication

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that offers atomic-level control over the growth process, making it a promising method for the fabrication of high-quality boron phosphide (BP) heterostructures. While the experimental realization of BP heterostructures using MBE is still an emerging field, the principles of MBE have been successfully applied to other III-V semiconductors, providing a strong foundation for its application to BP. Theoretical studies have highlighted the potential of BP in van der Waals heterostructures, which are of significant interest for future optoelectronic devices. borates.today

The fabrication of BP heterostructures by MBE would involve the ultra-high vacuum deposition of boron and phosphorus atoms or molecules onto a crystalline substrate. This process allows for precise control over the layer thickness, composition, and doping profiles, which are critical for the performance of heterojunction devices. The choice of substrate is crucial and can influence the crystalline quality of the grown BP films. Aluminum nitride has been demonstrated as a suitable substrate for the chemical vapor deposition of high-quality BP films, suggesting its potential for MBE growth as well. acs.org

Challenges in the MBE growth of BP heterostructures include the high melting point of boron and the high vapor pressure of phosphorus, which require careful control of the source temperatures and fluxes to achieve stoichiometric films. The reactivity of phosphorus also necessitates specialized handling and pumping capabilities within the MBE system. Despite these challenges, the precise control offered by MBE is expected to enable the development of advanced BP-based electronic and optoelectronic devices with tailored properties.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Boron Phosphide

Plasma-Enhanced Chemical Vapor Deposition (PECVD) has emerged as a viable technique for the synthesis of boron phosphide thin films at lower temperatures compared to traditional chemical vapor deposition (CVD), making it compatible with a wider range of substrates. researchgate.net This method utilizes a plasma to energize the precursor gases, allowing for the decomposition and reaction of the precursors at reduced temperatures.

The deposition of BP films by PECVD typically involves the use of diborane (B₂H₆) and phosphine (PH₃) as the boron and phosphorus precursors, respectively, often diluted in a carrier gas such as hydrogen. The substrate temperature, plasma power, chamber pressure, and gas flow rates are critical parameters that influence the properties of the resulting films. For instance, BP thin films have been successfully deposited on fused silica and silicon substrates at a temperature of 350 °C. spbstu.ru

The optical properties of PECVD-grown BP films have been investigated, revealing excellent transparency in the visible and near-infrared regions and a bandgap of approximately 1.9 eV. spbstu.ru The intrinsic stress of the films can be tuned by adjusting the deposition temperature and RF power. mdpi.com For example, films deposited at 300 °C tend to be compressive, while those grown at 400 °C exhibit tensile stress. mdpi.com

ParameterValueReference
Substrate Temperature300 - 400 °C mdpi.com
PrecursorsDiborane (B₂H₆), Phosphine (PH₃) spbstu.ru
Plasma Power20 - 100 W utwente.nl
Chamber Pressure93.3 – 146.6 Pa utwente.nl

Nanostructure and Low-Dimensional Boron Phosphide Synthesis

Growth of Boron Phosphide Nanoparticles and Quantum Dots

The synthesis of boron phosphide nanoparticles and quantum dots has attracted significant interest due to their potential applications in catalysis and optoelectronics, driven by their high surface area and quantum confinement effects. Various methods have been developed to produce these zero-dimensional nanostructures.

One common approach is the use of solid-state metathesis reactions, which have been shown to be an efficient and clean method in terms of reaction temperature and time. researchgate.net Another technique is the Sn flux-assisted synthesis, which can lead to the formation of Sn-doped BP. researchgate.net Self-Propagating High-Temperature Synthesis (SHS) offers a rapid method for producing BP submicron powders using readily available and inexpensive reagents. arxiv.org This method involves a reaction between boron phosphate (B84403) and magnesium, with the addition of an inert diluent like sodium chloride to control the reaction temperature and obtain single-phase BP nanoparticles with a mean particle size of 100–200 nm. arxiv.org

Ultrasonication-assisted liquid-phase exfoliation of bulk BP crystals in a suitable solvent is another effective method for producing BP quantum dots (BPQDs). unh.edu Microwave-assisted liquid-phase exfoliation has also been demonstrated for the scalable fabrication of high-quality BPQDs from bulk BP single crystals. mdpi.com

Synthesis MethodPrecursors/Starting MaterialKey FeaturesResulting Nanostructure
Solid-State MetathesisPCl₃, NaBF₄, NaClean and efficient, low temperature (400°C)Nanocrystalline BP
Sn Flux-Assisted SynthesisBoron, Phosphorus, TinCan result in doped materialSn-doped BP
Self-Propagating High-Temperature Synthesis (SHS)Boron Phosphate, Magnesium, Sodium ChlorideRapid, uses readily available reagentsBP submicron powder (100-200 nm)
Microwave-Assisted Liquid-Phase ExfoliationBulk BP single crystalsScalable, produces high-quality QDsBoron Phosphide Quantum Dots (BPQDs)

Fabrication of Boron Phosphide Nanowires and Nanorods

One-dimensional boron phosphide nanostructures, such as nanowires and nanorods, are of interest for applications in nanoelectronics and as reinforcement materials. The synthesis of these structures often involves vapor-phase methods that allow for controlled growth.

A notable method for the fabrication of BP microwires is a catalyst-assisted vapor-liquid-solid (VLS) process. In this approach, ultra-long BP microwires have been synthesized along the nih.gov crystal axis. The use of nickel (Ni) has been identified to act as a flux and transport agent, with the optimal growth temperature for BP microwires found to be 1050°C. mdpi.com By adjusting the ratio of boron to phosphorus precursors during chemical vapor deposition (CVD), the carrier type in BP nanowires can be tuned, enabling the creation of p-n homojunctions for optoelectronic devices. nih.gov

The growth mechanism of these one-dimensional structures is influenced by the formation of a B-Ni alloy at temperatures above 1000 °C, which facilitates the diffusion of phosphorus and subsequent nucleation and directional growth of the BP crystals. nih.gov

Synthesis MethodCatalyst/FluxGrowth TemperatureKey FeaturesResulting Nanostructure
Chemical Vapor Deposition (CVD)Nickel (Ni)1050°CTunable carrier typeBP Nanowires
Vapor-Liquid-Solid (VLS)Nickel (Ni)>1000°CDirectional growth along nih.govBP Microwires

Controlled Synthesis of Two-Dimensional Boron Phosphide Monolayers and Nanosheets

The synthesis of two-dimensional (2D) boron phosphide, including monolayers and nanosheets, is a rapidly developing area of research, driven by the unique electronic and optical properties predicted for these materials. While the experimental isolation of a true monolayer of BP is still a challenge, progress has been made in the fabrication of ultrathin BP nanosheets.

One successful approach for the fabrication of BP nanosheets is a SiO₂-assisted solid-state reaction. nih.gov In this method, a mixture of boron, phosphorus, and silicon dioxide nanoparticles is ground together, sealed in a quartz ampoule, and annealed. This process yields ultrathin BP nanosheets with a thickness of approximately 4 nm. nih.gov High-resolution transmission electron microscopy has confirmed the crystalline nature of these nanosheets, showing a lattice spacing corresponding to the (111) planes of cubic BP. nih.gov

Theoretical studies based on density functional theory (DFT) have predicted the stability of hexagonal boron phosphide (h-BP) monolayers and have investigated their electronic properties. rsc.orgnih.gov These theoretical findings provide a strong motivation for the continued experimental efforts to achieve the controlled synthesis of atomically thin BP. The experimental realization of crystalline BP thin films further suggests the possibility of their practical use. rsc.org

Synthesis MethodPrecursors/Starting MaterialsKey FeaturesResulting Nanostructure
SiO₂-assisted solid-state reactionBoron, Phosphorus, SiO₂ nanoparticlesProduces ultrathin nanosheetsBP nanosheets (~4 nm thick)

Development of Boron Phosphide Nanocages and Nanotubes

The exploration of hollow boron phosphide nanostructures, such as nanocages and nanotubes, has primarily been in the theoretical realm, with computational studies predicting their stability and electronic properties. These studies provide a roadmap for future experimental synthesis efforts.

Density functional theory (DFT) calculations have been employed to design boron phosphide nanotube (BPSWNT) structures by conceptually rolling up 2D nanosheets into tubular forms. These theoretical investigations have confirmed the thermodynamic and dynamic stability of such nanotubes, suggesting their feasibility for experimental synthesis. The predicted structures feature a hexagonal honeycomb lattice of boron and phosphorus atoms, similar to carbon nanotubes.

Crystallographic Analysis and Structural Characterization of Boron Phosphide

X-ray Diffraction (XRD) Studies of Boron Phosphide (B1233454) Crystal Structures and Phases

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of boron phosphide. The most commonly reported and stable phase of BP is the cubic zinc-blende structure. mdpi.comarxiv.org This phase belongs to the space group F-43m (No. 216). arxiv.orgaip.org Various studies have reported its lattice parameter, with a commonly cited value being a = 4.538 Å. mdpi.comarxiv.org The high crystallinity of synthesized BP particles is often confirmed through XRD, with Rietveld refinement of the diffraction patterns indicating high phase purity, sometimes as high as 96%. researchgate.netresearchgate.net

While the cubic phase is predominant, other polymorphs of boron phosphide have been identified. mdpi.com A rhombohedral phase, B₁₂P₂, crystallizes in the R-3m space group and is composed of B₁₂ icosahedra linked by P-P chains, which imparts significant thermal stability. mdpi.comresearchgate.net This B₁₂P₂ phase can be formed through the thermal decomposition of cubic BP at high temperatures. mdpi.comresearchgate.net Additionally, theoretical studies have proposed a monoclinic BP phase. researchgate.net

PhaseCrystal SystemSpace GroupLattice Parameters (Å)
Cubic Boron Phosphide (c-BP)Cubic (Zinc-Blende)F-43ma = 4.538
Rhombohedral Boron Phosphide (B₁₂P₂)Trigonal (Rhombohedral)R-3ma = 5.985, c = 11.842

Electron Microscopy Investigations of Boron Phosphide Morphology and Microstructure

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and crystal morphology of boron phosphide. nih.govmdpi.com SEM analyses have revealed a variety of morphologies depending on the synthesis method. For instance, BP synthesized via self-propagating high-temperature synthesis (SHS) can consist of faceted grains with sizes ranging from 100 nm to 1 μm. researchgate.net Other methods, such as eutectic melting under high pressure, can produce well-defined, millimeter-scale single crystals. nih.gov SEM imaging is crucial for characterizing the diverse micro- and nanostructures that have been fabricated, including nanoparticles, nanowires, and thin films. mdpi.comresearchgate.net The images can show distinct crystal habits, from individual faceted crystals to larger agglomerates. researchgate.net

For higher magnification and internal structural analysis, Transmission Electron Microscopy (TEM) is employed. TEM allows for the investigation of morphology and microstructure at the nanoscale, providing insights that are not achievable with SEM. nih.gov Studies on BP powders have used TEM to distinguish between different sets of particles, such as larger faceted grains and smaller particles sized between 10 and 50 nm. researchgate.net High-Resolution TEM (HRTEM) can achieve atomic resolution imaging, making it possible to visualize the crystalline lattice of BP. researchgate.net This capability is essential for the direct observation and analysis of crystalline defects, such as dislocations and stacking faults, which can significantly influence the material's properties. mdpi.comafit.edu

Selected Area Diffraction (SAD), a technique performed within a TEM, is used to determine the crystal structure and orientation of specific, localized regions of a sample. wikipedia.org By inserting an aperture to select a specific area of the BP sample, a diffraction pattern can be generated from that region alone. wikipedia.org This is particularly valuable for confirming the crystallinity of nanoparticles or individual grains within a larger sample. researchgate.net SAD is also a powerful tool for determining the epitaxial relationship between a BP film and its substrate. nasa.gov For example, studies on BP grown on silicon carbide (3C-SiC) have used advanced diffraction techniques to establish the orientation relationship as BP<100> || 3C-SiC<100> and BP(200) || 3C-SiC(200). k-state.edu

High-Resolution Structural Refinement of Boron Phosphide Utilizing Synchrotron Radiation

Synchrotron radiation provides X-ray beams with exceptionally high brightness and resolution, far surpassing conventional laboratory X-ray sources. nih.govnih.gov This makes synchrotron-based XRD an invaluable tool for the high-resolution structural refinement of materials like boron phosphide. arizona.edu The enhanced quality of synchrotron data, characterized by sharp, well-defined diffraction peaks, allows for more accurate determination of lattice parameters, atomic positions, and site occupancies through methods like Rietveld refinement. amanote.com This precision is critical for quantifying subtle structural details, such as strain in epitaxial films or the presence of minor secondary phases or defects that might not be detectable with standard lab equipment. k-state.eduutwente.nl The application of synchrotron radiation enables a more detailed and accurate picture of the BP crystal structure, which is fundamental to understanding its physical properties. researchgate.net

In-Situ Structural Characterization of Boron Phosphide Under Extreme Conditions (e.g., High Pressure)

The structural stability of boron phosphide under extreme conditions has been investigated using in-situ high-pressure XRD experiments, typically conducted in a diamond anvil cell (DAC). aip.orgresearchgate.net These studies have demonstrated the remarkable structural integrity of cubic BP, which shows no phase transition at pressures up to 55 GPa. arxiv.orgaip.orgarxiv.org Another study confirmed the cubic structure's stability up to 36 GPa, noting a high reversible recovery capability upon release of pressure. hpstar.ac.cn

As pressure increases, the unit-cell volume of BP decreases, and this relationship is used to determine its bulk modulus (B₀), a measure of incompressibility. Experimental values for the bulk modulus have been reported in the range of 174 GPa to 205 GPa. aip.orghpstar.ac.cn These in-situ studies are crucial for understanding the material's equation of state and predicting its performance in applications involving high-stress environments. arxiv.org

Pressure RangeKey FindingsReported Bulk Modulus (B₀)
Up to 55 GPaNo phase transformation observed. arxiv.orgaip.org174(2) GPa arxiv.orgaip.orgresearchgate.net
Up to 36 GPaCubic phase is stable with reversible structure recovery. hpstar.ac.cn205(2) GPa hpstar.ac.cn

Theoretical and Computational Materials Science of Boron Phosphide

Density Functional Theory (DFT) Calculations for Boron Phosphide (B1233454) Electronic Band Structure

Density Functional Theory (DFT) is a cornerstone for investigating the electronic band structure of materials like boron phosphide. These calculations provide fundamental insights into BP's semiconducting nature, band gap energies, and the location of the valence band maximum (VBM) and conduction band minimum (CBM) in reciprocal space.

Studies on monolayer hexagonal boron phosphide (h-BP) reveal it to be a direct band gap semiconductor, with both VBM and CBM typically located at the K point mdpi.com. The calculated band gap values vary depending on the exchange-correlation functional used. For instance, the Perdew-Burke-Ernzerhof (PBE) functional often yields a direct band gap of approximately 0.91 eV for pristine monolayer BP mdpi.com. Employing the Heyd-Scuseria-Ernzerhof (HSE06) screened hybrid functional generally results in a larger band gap, around 1.36 eV mdpi.com. Other calculations report band gaps of 0.89 eV (PBE) and 1.05 eV (GLLB-SC) for monolayer BP, with GLLB-SC providing a more accurate estimation compared to PBE researchgate.netdergipark.org.tr.

The introduction of defects significantly alters the electronic band structure. Vacancies, such as P-vacancy (P_v), double vacancy (D_v), and Stone-Wales (S-W) defects, can transform the direct band gap of pristine monolayer BP into an indirect one, often with band gaps around 1.0 eV, comparable to silicon mdpi.comnih.govsemanticscholar.org. Specifically, the D_v defect results in an indirect band gap of 0.39 eV (PBE) or 1.03 eV (HSE06) mdpi.comsemanticscholar.org. In contrast, a Boron vacancy (B_v) has been predicted to render the monolayer metallic mdpi.comsemanticscholar.org. The P-vacancy defect specifically leads to a magnetic semiconducting behavior with indirect band gaps for both spin-up and spin-down channels mdpi.com.

Table 1: Electronic Band Gaps of Boron Phosphide (Monolayer)

Material/ConditionExchange-Correlation FunctionalBand Gap (eV)Band TypeCitation(s)
Pristine Monolayer BPPBE~0.91Direct mdpi.com
Pristine Monolayer BPHSE06~1.36Direct mdpi.com
Pristine Monolayer BPPBE~0.89Direct researchgate.netdergipark.org.tr
Pristine Monolayer BPGLLB-SC~1.05Direct researchgate.netdergipark.org.tr
P-vacancy Monolayer BPPBE~0.59Indirect semanticscholar.org
P-vacancy Monolayer BPHSE06~1.01Indirect semanticscholar.org
Double vacancy (D_v) Monolayer BPPBE~0.39Indirect mdpi.comsemanticscholar.org
Double vacancy (D_v) Monolayer BPHSE06~1.03Indirect mdpi.comsemanticscholar.org
Stone-Wales (S-W) Monolayer BPPBE/HSE06~1.0Indirect mdpi.comsemanticscholar.org
B-vacancy Monolayer BP--Metallic mdpi.comsemanticscholar.org

Ab Initio Molecular Dynamics (AIMD) Simulations of Boron Phosphide Lattice Dynamics and Phase Transitions

Ab initio Molecular Dynamics (AIMD) simulations are crucial for understanding the dynamic behavior of boron phosphide, particularly its lattice dynamics and phase transitions under varying conditions of temperature and pressure. These simulations, often carried out using DFT, allow for the direct observation of atomic movements and structural evolution. Recent studies have utilized deep machine learning potentials (DP), trained on AIMD data, to accurately simulate the solid and liquid phases of BP and their transformations near the melting line researchgate.netarxiv.orgurfu.runih.govras.ru. These DP-based simulations reveal that at ambient pressure, cubic BP melts into an open structure. Under compression, BP melts exhibit structural transformations from tetrahedral coordination at low pressures to octahedral coordination at high pressures researchgate.netarxiv.orgurfu.runih.gov. These simulations provide quantitative agreement with experimental and conventional AIMD data for structural and dynamic properties researchgate.netnih.gov.

Quasiparticle (GW) and Bethe-Salpeter Equation (BSE) Approaches for Boron Phosphide Optical Response Theory

While DFT provides a good starting point, the GW approximation and the Bethe-Salpeter Equation (BSE) are employed for more accurate predictions of electronic and optical properties, particularly band gaps and excitonic effects. GW calculations, which account for many-body effects, are known to provide more accurate band gap energies compared to standard DFT functionals aps.org. For monolayer BP, GW calculations predict a band gap of approximately 1.94 eV acs.org. As the number of layers increases, the GW band gap decreases, from about 1.65 eV for a bilayer to 0.43 eV for bulk BP acs.org. These advanced methods are essential for a deeper understanding of BP's optical absorption spectra and its potential in optoelectronic devices.

Table 2: GW Calculations for Boron Phosphide Band Gaps

MaterialBand Gap (eV)Citation(s)
Monolayer BP (GW)~1.94 acs.org
Bilayer BP (GW)~1.65 acs.org
Bulk BP (GW)~0.43 acs.org

Phonon Dispersion Relations and Lattice Dynamics Studies of Boron Phosphide

Phonon dispersion relations and lattice dynamics studies are critical for understanding thermal transport, structural stability, and the potential for topological phenomena in boron phosphide. First-principles calculations, often using DFT or DFT-based perturbation theory, are used to map the phonon spectra frontiersin.orgacs.orgnih.gov. Cubic boron phosphide (BP) is characterized by high thermal conductivity, attributed to its lattice dynamics and phonon behavior acs.orgnih.govucla.edu. Studies on BP with a zinc-blende structure have revealed the presence of topological states within its phonon dispersion, including Weyl and quadratic nodal line states in acoustic branches, and triple points in optical branches frontiersin.org. The dynamical stability of BP-based heterostructures is often confirmed through the analysis of their phonon spectra rsc.org.

Strain engineering has also been shown to influence phonon properties. For instance, biaxial strain can suppress anharmonic scattering in higher frequency ranges by increasing the phonon band gap in strained BP, leading to enhanced thermal conductivity at the nanoscale researchgate.net. The lattice thermal conductivity of bilayer BP is found to be lower than that of bilayer hexagonal boron nitride (h-BN) due to increased phonon anharmonicity nih.gov.

First-Principles Investigations of Defects and Impurities in Boron Phosphide

First-principles calculations are extensively used to investigate the impact of point defects and impurities on the structural, electronic, and magnetic properties of boron phosphide. In monolayer BP, common defects studied include vacancies (B-vacancy, P-vacancy, double vacancy) and topological defects like the Stone-Wales defect mdpi.comnih.govsemanticscholar.org. These defects can significantly alter the mechanical properties, making the monolayer softer and introducing anisotropy in its Young's modulus mdpi.comnih.govsemanticscholar.org.

Electronically, defects can induce a transition from a direct to an indirect band gap, as observed for P_v, D_v, and S-W defects mdpi.comnih.govsemanticscholar.org. The B_v defect, however, leads to metallic behavior mdpi.comsemanticscholar.org. Atom substitution defects, such as boron on a phosphorus site (B_P) or phosphorus on a boron site (P_B), have been shown to suppress electron-hole (e-h) recombination by introducing low-frequency phonons into defect states, thereby shortening decoherence times and enhancing nonadiabatic coupling acs.org.

Table 3: Properties of Defects in Monolayer Boron Phosphide

Defect TypeBand Gap (eV) [PBE]Band Gap (eV) [HSE06]Band Type [PBE]Band Type [HSE06]Other PropertiesCitation(s)
B-vacancy (B_v)--MetallicMetallic mdpi.comsemanticscholar.org
P-vacancy (P_v)~0.59~1.01IndirectIndirectMagnetic semiconducting behavior mdpi.comsemanticscholar.org
Double vacancy (D_v)~0.39~1.03IndirectIndirectVBM at X, CBM at Y for D_v mdpi.com; softer, anisotropic Young's modulus mdpi.comnih.govsemanticscholar.org mdpi.comnih.govsemanticscholar.org
Stone-Wales (S-W)~1.0~1.0IndirectIndirectVBM near X, CBM at Γ semanticscholar.org; softer, anisotropic Young's modulus mdpi.comnih.govsemanticscholar.org mdpi.comnih.govsemanticscholar.org
B on P site (B_P)----Suppresses e-h recombination acs.org
P on B site (P_B)----Suppresses e-h recombination acs.org

Computational Modeling of Strain Engineering Effects on Boron Phosphide Electronic Structure

Strain engineering is a powerful tool to tune the electronic properties of two-dimensional materials like boron phosphide. Computational studies, primarily using DFT, have demonstrated that both uniaxial and biaxial strains can significantly modify the band gap and band structure of BP mdpi.comdergipark.org.trresearchgate.netnih.goviphy.ac.cnresearchgate.netresearchgate.net.

For monolayer BP, in-plane biaxial strain can monotonically tune the band gap, with tensile strain increasing it and compressive strain decreasing it mdpi.comnih.govsemanticscholar.org. The band gap of monolayer BP can be tuned from approximately 1.07 eV to 1.55 eV under biaxial strain ranging from -5% to 5% (using HSE06 functional) mdpi.com. In the range of -5% to 5% strain, the monolayer BP generally maintains its direct band gap semiconductor behavior researchgate.netdergipark.org.tr. Uniaxial strain on BP can modulate the band gap between 0.55 eV and 1.06 eV for 0–8% strain, with a direct-to-indirect band gap transition occurring at strains exceeding 4% iphy.ac.cn.

When BP is used in heterostructures, strain engineering remains effective. For example, in Janus MoSTe-boron phosphide heterostructures, compressive strain increases the band gap, while tensile strain can induce a semiconductor-to-metal transition researchgate.net. Similarly, strain can tune the band gaps of BP/GeC heterobilayers, with compressive strain at 4% and 6% leading to direct band gaps aip.org.

Table 4: Effect of Strain on Monolayer Boron Phosphide Band Gap

Strain TypeStrain Value (%)FunctionalBand Gap (eV)Band TypeCitation(s)
Biaxial Tension+5HSE06~1.55Direct mdpi.com
Biaxial Compression-5HSE06~1.07Direct mdpi.com
Biaxial Strain (-5 to +5)-5 to +5PBE0.66 to 1.0Direct researchgate.netdergipark.org.tr
Biaxial Strain (-5 to +5)-5 to +5GLLB-SC0.78 to 1.24Direct researchgate.netdergipark.org.tr
Uniaxial Strain (0-8%)0 to 8-0.55 to 1.06Varies iphy.ac.cn

Development and Application of Machine Learning Interatomic Potentials for Boron Phosphide Simulations

The computational cost associated with traditional ab initio methods often limits the scale and duration of simulations for complex phenomena like phase transitions or large-scale dynamics. Machine Learning Interatomic Potentials (MLIPs), particularly those based on deep learning (DP), offer a revolutionary approach by providing high accuracy at a significantly reduced computational cost researchgate.netarxiv.orgurfu.runih.govras.ru. These potentials are trained on data generated from DFT or AIMD calculations and can accurately reproduce structural and dynamic properties researchgate.netnih.govras.ru.

MLIPs have been developed for simulating both the solid and liquid phases of boron phosphide, enabling the study of high-temperature and high-pressure behavior, including melting and structural transformations researchgate.netarxiv.orgurfu.runih.govras.ru. They are also being applied to study thermal properties, such as lattice thermal conductivity, by integrating with methods like the Boltzmann transport equation nih.gov. The development of accurate MLIPs for covalent materials like BP is an active area of research, promising to unlock new insights into material behavior under extreme conditions and facilitate the design of novel devices arxiv.orgurfu.ru.

Compound Name Table:

Full NameAbbreviation
Boron PhosphideBP

Advanced Spectroscopic Characterization of Boron Phosphide

Raman Spectroscopy for Boron Phosphide (B1233454) Phonon Modes and Crystalline Quality Assessment

Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational properties, crystal structure, and quality of materials. For cubic boron phosphide (BP), which crystallizes in the zinc-blende structure, Raman spectroscopy reveals characteristic phonon modes arising from lattice vibrations ucla.edu. Due to the material's cubic symmetry, the optical phonons split into transverse optical (TO) and longitudinal optical (LO) modes ucla.edu.

Experimental studies on BP crystals have identified distinct Raman peaks corresponding to these modes. Typically, the TO phonon mode is observed around 797-799 cm⁻¹, while the LO phonon mode appears at slightly higher frequencies, around 827-829 cm⁻¹ ucla.eduaip.orgnrel.gov. For BP films, additional peaks, such as one at approximately 415 cm⁻¹ and another at 806 cm⁻¹, have also been reported, potentially related to B-P stretching or other vibrational modes iaea.org. Analysis of the phonon density of states (DOS) has also indicated peaks associated with acoustic phonons around 460 cm⁻¹ and optical phonons at 804 cm⁻¹ and 716 cm⁻¹ nrel.gov. The TO-LO splitting in BP is notably small, calculated to be less than 3 cm⁻¹, attributed to its weak ionicity aip.org.

Beyond identifying phonon modes, Raman spectroscopy serves as a crucial tool for assessing the crystalline quality and uniformity of BP samples ucla.eduaps.org. Variations in Raman spectra across different crystals can indicate inconsistencies in structural integrity, whereas consistent spectra suggest high crystalline quality ucla.edu. Furthermore, the sensitivity of Raman peak positions to lattice strain allows for its characterization mdpi.com. The pressure dependence of multiphonon processes can also be investigated using Raman scattering aps.orgresearchgate.net. The Grüneisen parameters, which describe the anharmonicity of lattice vibrations under pressure, have been estimated for the TO and LO modes of BP as γTO = 1.26 and γLO = 1.13, respectively researchgate.net. Raman spectra can also provide insights into compositional stoichiometry and the effects of isotopic disorder on phonon line shapes aps.org.

Photoluminescence (PL) Spectroscopy of Boron Phosphide Electronic Transitions

Photoluminescence (PL) spectroscopy is instrumental in probing the electronic transitions within a material, particularly those related to its band structure. For boron phosphide, PL measurements have provided valuable information about its electronic band gap and associated transitions iaea.org. Room temperature PL studies have reported emission peaks attributed to band gap transitions, with one study noting a peak at approximately 2.01 eV that shifts to higher energies at lower temperatures iaea.org. Optical studies have indicated an allowed indirect transition at around 2.08 eV iaea.org.

The fundamental electronic structure of BP is characterized by an indirect band gap, generally reported to be around 2.1 eV for cubic BP mdpi.comaps.org. Theoretical calculations have also explored the electronic properties of BP in different forms, suggesting direct band gaps for monolayer structures ranging from 0.9 to 1.37 eV researchgate.net. The optical bandgap of undoped BP has been measured at approximately 2.2 eV, with doped variants, such as Sn-doped BP, exhibiting a reduced bandgap of 1.74 eV borates.today. Some research also suggests the possibility of phonon-assisted photoluminescence processes in BP aps.org. Furthermore, heterostructures involving BP have demonstrated significant optical absorption in the ultraviolet (UV) range while remaining transparent in the visible spectrum, highlighting their potential for optoelectronic applications borates.todayrsc.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis of Boron Phosphide

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique employed to determine the elemental composition and chemical states of materials. For boron phosphide, XPS is crucial for analyzing the surface chemistry and stoichiometry of synthesized films and particles iaea.orgresearchgate.net. XPS measurements provide compositional information, allowing for the determination of atomic ratios, such as the Boron-to-Phosphorus (B/P) ratio, which can vary depending on deposition or synthesis parameters researchgate.netscience.gov.

The technique is used for surface characterization, and depth profiling via XPS can reveal how the elemental composition changes across the material's depth, indicating the presence or absence of interfacial compounds researchgate.net. XPS can also elucidate the chemical states of boron and phosphorus by analyzing their characteristic binding energies. For instance, the binding energy of the B 1s core level can be correlated with the valence states of boron aps.org. A challenge in analyzing BP using XPS can be the spectral overlap between the B 1s and P 2s core levels, necessitating careful data processing and quantification procedures to accurately resolve these signals aip.orgrsc.org. High-resolution XPS analysis has indicated that prepared BP particles can be highly crystalline and of high purity researchgate.net.

Electron Energy Loss Spectroscopy (EELS) for Probing Boron Phosphide Electronic Structure

Electron Energy Loss Spectroscopy (EELS), particularly when performed in a Scanning Transmission Electron Microscope (STEM), is a powerful tool for investigating the electronic structure and optical properties of materials at the nanoscale researchgate.netosti.gov. EELS probes the energy lost by electrons as they interact with a sample, providing information about excitations such as phonons, interband transitions, and plasmons osti.gov.

EELS has been utilized to study the vibrational response of boron phosphide compounds, such as the observation of bulk optical phonon excitations in B12P2 microparticles oup.com. The technique's high spatial resolution (down to ~1 nm) and energy resolution (~0.1 eV) enable detailed mapping of electronic and optical phenomena, including the localization and behavior of plasmon modes osti.gov. EELS is also effective in studying energy transfer phenomena at interfaces between plasmonic nanoparticles and semiconductor substrates, including those made of boron phosphide osti.govarxiv.org. By analyzing the low-loss region of the EEL spectrum, researchers can gain insights into the fundamental electronic excitations and optical properties of BP nanostructures osti.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in Boron Phosphide

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for characterizing the local and medium-range atomic environments within materials, particularly amorphous or disordered systems ualberta.ca. For boron phosphide, NMR can provide detailed insights into the coordination environments of boron atoms and the interactions between boron and phosphorus ualberta.caresearchgate.net.

The nuclei 11B and 31P are NMR-active and possess favorable properties for spectroscopic analysis ualberta.ca. Specifically, 11B NMR spectroscopy can distinguish between different coordination states of boron, such as three-coordinate ( aip.orgB) and four-coordinate ( aip.orgB) environments, which are sensitive to the surrounding atomic structure ualberta.caresearchgate.net. Advanced NMR techniques, like Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR, can further resolve variations in these local environments ualberta.ca. NMR studies can also investigate the impact of doping or the presence of other elements on the structural and electronic properties of boron phosphide materials, such as boron phosphide nanotubes researchgate.net. The sensitivity of NMR chemical shifts to neighboring atoms makes it invaluable for understanding bonding structures and local symmetries within BP ualberta.ca.

Variable-Angle Spectroscopic Ellipsometry for Boron Phosphide Optical Properties

Variable-Angle Spectroscopic Ellipsometry (VASE) is a powerful optical characterization technique used to determine the optical constants of thin films and bulk materials, including the refractive index (n) and extinction coefficient (k) nrel.govaip.org. This method is crucial for understanding the optical behavior of boron phosphide across a range of wavelengths.

VASE measurements allow for the determination of the refractive index dispersion, revealing how n and k vary with wavelength aip.org. For BP films, SE has been used to extract these optical constants, providing data in the visible and near-infrared spectral regions nrel.gov. The technique can also be applied to alloys containing boron, such as boron gallium phosphide (BGaP) and boron gallium arsenide phosphide (BGa(AsP)), to study how composition influences optical properties like the refractive index aip.orgaip.orgresearchgate.net. For instance, the refractive index of BP has been observed to increase with higher boron composition, a phenomenon attributed to strain induced by lattice mismatch with the substrate aip.org. VASE data can also be used in conjunction with theoretical models, such as Density Functional Theory (DFT) calculations, to validate derived dielectric functions and optical properties .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Boron Phosphide Optical Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the optical absorption properties of materials, providing insights into their electronic band structure and optical transitions ucla.edu. For boron phosphide, UV-Vis spectroscopy complements other methods by directly measuring how the material absorbs light across the UV and visible spectrum.

Optical studies on BP have indicated the presence of indirect electronic transitions, with one study reporting an absorption onset at approximately 2.08 eV iaea.org. The material's band gap, which dictates its absorption characteristics, is generally reported as an indirect gap of around 2.1 eV for cubic BP mdpi.comaps.org. Studies on BP heterostructures have highlighted their remarkable optical absorption capabilities in the UV range, coupled with transparency in the visible spectrum, suggesting their utility in optoelectronic devices borates.todayrsc.org. The optical bandgap of undoped BP has been measured at around 2.2 eV, while doped samples can exhibit altered absorption profiles borates.today. Boron phosphide also demonstrates strong anisotropic absorption of visible light, a property that can be exploited in specific device designs science.govacs.org.

Data Tables

Table 1: Raman Phonon Modes of Boron Phosphide

Mode / Peak DescriptionFrequency (cm⁻¹)NotesCitation(s)
TO Phonon Mode~799Cubic BP ucla.edu
LO Phonon Mode~829Cubic BP ucla.edu
TO Phonon Mode799.2Cubic BP aip.org
Mixed TO/LO Phonon Mode828.7Cubic BP aip.org
TO Phonon Mode797Cubic BP nrel.gov
LO Phonon Mode827Cubic BP nrel.gov
B-P stretching (film)~415BP films iaea.org
TO/LO (film)~806BP films iaea.org
Acoustic Phonon DOS Peak~460Cubic BP nrel.gov
Optical Phonon DOS Peaks804, 716Cubic BP nrel.gov

Table 2: Band Gaps and Optical Transitions in Boron Phosphide

Property / TransitionValue (eV)TypeNotesCitation(s)
Indirect Transition~2.08IndirectOptical studies iaea.org
Photoluminescence Peak~2.01Band gap transitionRoom temperature iaea.org
Indirect Band Gap~2.1IndirectCubic BP mdpi.comaps.org
Optical Bandgap (undoped)2.2-Undoped BP borates.today
Optical Bandgap (Sn-doped)1.74-Sn-doped BP borates.today
Direct Band Gap0.9–1.37DirectMonolayer BP researchgate.net

Table 3: Refractive Index of Boron Phosphide and Related Compounds

Material / CompositionWavelength (nm)Refractive Index (n)NotesCitation(s)
GaP-3.13Reference material aip.org
B2.8%GaP-3.14Boron content 2.8% aip.org
B6.2%GaAs15%P-3.20Boron 6.2%, Arsenic 15% aip.org
BP films827–2254VariesDispersion measured aip.org
BP films0.45–0.63 µmMeasuredOptical constants

Compound List

Boron phosphide (BP)

Gallium phosphide (GaP)

Boron gallium phosphide (BGaP)

Boron gallium arsenide phosphide (BGa(AsP))

Silicon dioxide (SiO2)

Amorphous silicon (a-Si)

Silicon (Si)

Boron (B)

Phosphorus (P)

Boron nitride (BN)

Gallium arsenide (GaAs)

Silicon carbide (SiC)

Molybdenum disulfide (MoS2)

Titanium dioxide (TiO2)

Boron arsenide (BAs)

Boron subphosphides (e.g., B6P)

Boron-rich compounds

Phosphorus-rich compounds

Borophosphosilicate glasses (BPSG)

Trimethylborate

Trimethylphosphite

Tetramethoxysilane

Silver (Ag)

Gold (Au)

Platinum (Pt)

B12P2

Doping and Defect Engineering in Boron Phosphide

Intentional Doping Strategies for Electrical Conductivity Modulation in Boron Phosphide (B1233454)

The electrical conductivity of Boron Phosphide can be significantly altered by introducing specific impurity atoms into its crystal lattice, a process known as doping. This allows for the creation of either n-type (excess electrons) or p-type (excess holes) semiconducting materials, essential for fabricating electronic devices like diodes and transistors.

N-type Doping of Boron Phosphide

N-type conductivity in Boron Phosphide is primarily achieved by substituting host atoms with elements that possess more valence electrons. Theoretical studies indicate that substituting Boron (B) atoms with Carbon (C) atoms, which have four valence electrons compared to Boron's three, introduces donor states close to the conduction band edge, leading to n-type conductivity researchgate.netrsc.orgbilkent.edu.tr. Experimental efforts have also demonstrated n-type BP, with reported electron concentrations around 4 × 10¹⁸ cm⁻³ and mobilities of approximately 140 cm²·V⁻¹·s⁻¹ mdpi.com. Additionally, doping with Sulfur (S) or Selenium (Se) has been proposed as a method to obtain n-type BP buffer layers google.com.

P-type Doping of Boron Phosphide

Achieving p-type conductivity in Boron Phosphide typically involves substituting Phosphorus (P) atoms with elements having fewer valence electrons, such as Silicon (Si) researchgate.netrsc.orgresearchgate.net. Silicon, with its four valence electrons, acts as an acceptor when it replaces Phosphorus, creating acceptor states near the valence band edge researchgate.netrsc.org. Experimentally, high hole concentrations have been achieved through various doping strategies. Carbon doping, particularly under Boron-rich conditions, has yielded the highest reported hole concentration to date, reaching 5 × 10²⁰ cm⁻³ researchgate.netnrel.gov. Other effective substitutional dopants for p-type conductivity include Beryllium (Be) and Silicon (Si) nrel.gov. Experimental synthesis has also shown p-type BP with hole concentrations of 5 × 10¹⁹ cm⁻³ and high hole mobilities of 350 cm²·V⁻¹·s⁻¹ mdpi.com.

Characterization of Doping-Induced Modifications in Boron Phosphide

The effects of doping on Boron Phosphide's electrical properties are typically characterized using a suite of experimental and computational techniques. Electrical transport properties, such as conductivity, carrier concentration, and mobility, are commonly measured using Hall effect measurements and Seebeck coefficient analysis mdpi.comnrel.gov. Photoluminescence (PL) spectroscopy has been employed to confirm the n-type nature and bandgap of BP mdpi.com. Advanced techniques like Deep Level Transient Spectroscopy (DLTS) can identify and quantify defect states introduced by doping or processing, which are crucial for understanding carrier behavior acs.org. Material characterization methods such as Transmission Electron Microscopy (TEM), Energy-dispersive X-ray spectroscopy (EDX), Electron Energy Loss Spectroscopy (EELS), and Raman spectroscopy are vital for verifying the film's structure, composition, and the presence of dopant atoms aip.org. Computational methods, including first-principles density functional theory (DFT) and non-equilibrium Green's function (NEGF) formalism, are instrumental in predicting and understanding the electronic band structure modifications and transport properties resulting from doping researchgate.netrsc.org.

Influence of Native Defects (Vacancies, Anti-site Defects, Stone-Wales Defects) on Boron Phosphide Electronic Structure

Native point defects, which are inherent to the crystal structure and can arise during synthesis or processing, significantly influence the electronic properties of Boron Phosphide. Common native defects include vacancies (e.g., Boron vacancy, Phosphorus vacancy), anti-site defects (where an atom occupies a site normally belonging to the other element, e.g., B on P site, P on B site), and Stone-Wales defects researchgate.netmdpi.comustc.edu.cn.

Vacancies: Boron vacancies (B_v) in monolayer BP have been predicted to induce metallic behavior mdpi.com. In contrast, Phosphorus vacancies (P_v) and double vacancies (D_v) in monolayer BP tend to transition the material from a direct to an indirect bandgap semiconductor, with indirect band gaps reported around 0.852 eV for P_v and 1.0 eV for D_v mdpi.com.

Anti-site Defects: Anti-site defects, such as B on P site (B_P) or P on B site (P_B), can also alter the band structure. Theoretical studies on monolayer BP indicate that B anti-site, P anti-site, and exchange defects can result in direct bandgap semiconducting behavior with band gaps of approximately 0.53 eV, 0.72 eV, and 0.68 eV, respectively researchgate.net. Theoretical calculations suggest that the P atom on a B site (P_B) acts as a donor, while the B atom on a P site (B_P) acts as an acceptor nrel.gov. The BP antisite defect (B_P) is identified as a potential acceptor, but it possesses a deep charge transition level and a high formation energy, making it less likely to be the primary cause of high carrier concentrations nrel.gov.

Stone-Wales Defects: Stone-Wales (S-W) defects, which involve the rotation of bonds, can also induce a transition from a direct to an indirect bandgap in monolayer BP, with indirect band gaps around 1.0 eV mdpi.com.

These defects generally lead to a softening of the material and can introduce localized electronic states within the band gap, affecting carrier transport and optical properties mdpi.com.

Passivation Techniques for Crystallographic Defects in Boron Phosphide

To mitigate the detrimental effects of crystallographic defects on device performance, passivation techniques are employed. For interfaces between Boron Phosphide and Silicon, inserting a thin layer of intrinsic amorphous hydrogenated silicon (a-Si:H) has shown promise in passivating interface states, reducing carrier recombination, and improving minority carrier lifetime acs.orgaip.org. General passivation strategies for semiconductor materials often involve neutralizing defect-induced charges or inducing chemical reactions at defect sites using specific passivating agents, such as organic molecules with functional groups or inorganic salts acs.org. While specific passivation protocols for intrinsic BP defects are still an active area of research, these general approaches suggest potential pathways for defect mitigation.

Alloying and Heterostructure Design for Tunable Boron Phosphide Characteristics

Alloying Boron Phosphide with other materials or designing heterostructures by stacking BP with other two-dimensional (2D) materials offers powerful avenues for tuning its electronic and optical properties. By creating van der Waals heterostructures, such as BP/MoS₂ or BP/MoGe₂N₄, researchers can engineer specific band alignments (e.g., S-scheme or type-II) and significantly modify the band gap researchgate.netacs.orgacs.org. For instance, BP/MoS₂ heterostructures have demonstrated tunable electronic and optical properties, with specific stacking configurations like AB showing potential for high power conversion efficiencies in solar cells acs.org. Similarly, BP/MoGe₂N₄ heterostructures exhibit type-II band alignment beneficial for charge separation and enhanced optical absorption in visible and UV regions, making them promising for optoelectronic applications acs.org. External stimuli such as strain engineering and electric fields can further modulate the properties of these heterostructures, allowing for fine-tuning of band gaps and carrier transport characteristics researchgate.netacs.org.

Advanced Functional Applications of Boron Phosphide Materials

Boron Phosphide (B1233454) in High-Performance Semiconductor Devices

Boron phosphide's unique combination of properties makes it a compelling candidate for next-generation electronic and optoelectronic devices. Its inherent robustness and tunable characteristics allow for tailored performance in demanding environments.

High-Temperature and High-Power Electronic Devices Utilizing Boron Phosphide

Boron phosphide demonstrates remarkable resilience and stability, making it exceptionally well-suited for high-temperature and high-power electronic applications mdpi.comborates.today. Its high thermal conductivity is a critical factor, enabling efficient heat dissipation, which is crucial for power electronics operating under strenuous conditions. Theoretical calculations predict an ultrahigh thermal conductivity for cubic boron phosphide (c-BP) of up to 580 W·m⁻¹·K⁻¹ mdpi.com. Experimental measurements have confirmed values around 490 W·m⁻¹·K⁻¹ at room temperature, with isotopically enriched ¹¹BP reaching 540 W·m⁻¹·K⁻¹ mdpi.com. These figures surpass those of conventional materials like silicon carbide (SiC) and are comparable to diamond and cubic boron nitride (c-BN) mdpi.com. Hexagonal boron phosphide (h-BP) also exhibits high thermal conductivity, with values of 561.2 Wm⁻¹K⁻¹ along the a-axis and 427.4 Wm⁻¹K⁻¹ along the c-axis at 300K borates.todayresearchgate.net.

Table 1: Key Thermal and Mechanical Properties of Boron Phosphide

PropertyValueUnitSource(s)Notes
Thermal Conductivity ~490W·m⁻¹·K⁻¹ mdpi.comExperimental, room temperature (c-BP)
~540W·m⁻¹·K⁻¹ mdpi.comExperimental, room temperature (isotopically enriched ¹¹BP)
Up to 580W·m⁻¹·K⁻¹ mdpi.comTheoretical prediction (c-BP)
561.2 (a-axis) / 427.4 (c-axis)Wm⁻¹K⁻¹ borates.todayresearchgate.netHexagonal BP (h-BP), 300K
550 (¹⁰BP) / 580 (¹¹BP)W/m K aip.orgExperimental, room temperature (isotopically enriched)
Mechanical Hardness 32GPa wikipedia.orgVickers hardness
34GPa diva-portal.orgVickers hardness
Band Gap 2.0 - 2.1eV mdpi.comborates.todaywikipedia.orgdiva-portal.orgIndirect band gap
Chemical Stability High; inert to acids, resistant to alkalisN/A mdpi.comborates.todayExcept molten alkalis
Crystal Structure Zinc blendeN/A borates.todaywikipedia.orgFor cubic BP

Beyond its thermal properties, BP possesses a wide indirect bandgap of approximately 2.0-2.1 eV mdpi.comborates.todaywikipedia.orgdiva-portal.org, contributing to its high-temperature stability. Furthermore, BP exhibits exceptional chemical inertness, resisting attack from acids and even boiling alkali solutions, a trait that distinguishes it from many other III-V semiconductors like GaAs and InP mdpi.comborates.today. This chemical robustness is vital for devices operating in harsh environments. BP can also exhibit both n-type and p-type conductivity diva-portal.org, and its hardness, measured at around 32-34 GPa (Vickers), indicates significant wear resistance wikipedia.orgdiva-portal.org. These combined properties make BP a strong candidate for high-power transistors, laser diodes, and applications requiring operation at elevated temperatures borates.todayamericanelements.com. BP is also being integrated into power devices and semiconductor structures for enhanced thermal management wipo.int.

Optoelectronic Devices Based on Boron Phosphide (e.g., Photodetectors, UV Detectors, LEDs)

Boron phosphide's optical properties, coupled with its electronic characteristics, lend themselves to various optoelectronic applications. BP films and nanostructures are being explored for their potential in next-generation optoelectronic devices mdpi.com. The material exhibits strong light absorption and rapid carrier dynamics, which are beneficial for high-sensitivity photodetectors with fast response times mdpi.com. BP heterostructures, such as those with blue phosphorus, demonstrate remarkable optical absorption in the ultraviolet (UV) range while remaining transparent to visible light, suggesting their utility in future optoelectronic devices borates.todayresearchgate.net.

BP is also recognized for its potential in laser diodes borates.todayamericanelements.com and as a photocatalyst for hydrogen evolution diva-portal.org. Furthermore, its ability to control ultraviolet light at the nanoscale makes it a promising material for UV nanoresonators, which have applications in lithography, sterilization, and biospectroscopy . BP nanowires with controllable carrier types are being developed for the fabrication of homojunctions, enabling advanced optoelectronic devices americanelements.com. Studies have shown BP-based transistors capable of self-powered photodetection across a broad spectrum (405-1064 nm) and can even emulate optoelectronic synapses for brain-like computing dntb.gov.ua. Heterostructures involving BP, such as graphyne/hexagonal boron phosphide (Gyne/BP), are also being investigated for self-powered near-infrared photodetectors with wide spectral response researchgate.net, and BP/MoS₂ heterostructures show promise for solar cells and photocatalytic water splitting due to their S-scheme band alignment and strong light absorption acs.org.

Boron Phosphide as a P-type Transparent Conducting Material

Boron phosphide has emerged as a highly promising candidate for p-type transparent conducting materials (TCMs) due to its exceptionally high hole mobility uclouvain.beaps.orgosti.govresearchgate.netarxiv.orgresearchgate.netcam.ac.uk. This characteristic stems from its low hole effective masses and weak scattering by polar phonon modes, attributed to its less ionic bonding compared to traditional oxide-based TCMs uclouvain.beaps.orgosti.govcam.ac.uk. Theoretical computations indicate a phonon-limited hole mobility of around 900 cm²/Vs at room temperature uclouvain.beaps.orgosti.govcam.ac.uk. While BP has an indirect bandgap of approximately 2 eV, which affects its transparency, the phonon-mediated indirect optical absorption is weak in the visible spectrum uclouvain.beaps.orgosti.govcam.ac.uk. This balance of properties allows BP to achieve a transparent conductor figure of merit (FOM) that reportedly exceeds established p-type TCMs by an order of magnitude uclouvain.beaps.orgosti.govcam.ac.uk.

BP can be doped to achieve both n-type and p-type conductivity diva-portal.orgamericanelements.comarxiv.orgnrel.gov. The highest reported hole concentration for p-type BP, 5 × 10²⁰ cm⁻³, has been achieved through carbon doping under boron-rich conditions, requiring annealing temperatures of at least 1000 °C for dopant activation arxiv.orgresearchgate.netnrel.gov. The material's properties, such as a hole mobility of 350 cm²/Vs and a hole concentration of 5 × 10¹⁹ cm⁻³, further underscore its potential in this area mdpi.com.

Thermoelectric Energy Conversion Using Boron Phosphide-Based Materials

Boron phosphide and its derivatives are being investigated for their potential in thermoelectric energy conversion. Studies have explored the thermoelectric (TE) properties of BP researchgate.net, noting its excellent structural and thermal characteristics mdpi.comborates.today. Hexagonal boron phosphide (h-BP) exhibits high lattice thermal conductivity, with values of 561.2 Wm⁻¹K⁻¹ along the a-axis and 427.4 Wm⁻¹K⁻¹ along the c-axis at 300K, comparable to SiC and c-BP borates.todayresearchgate.net. At the nanoscale, h-BP also maintains high thermal conductivity, with values around 71.5 Wm⁻¹K⁻¹ along the a-axis for a 100 nm structure borates.today. These thermal properties, combined with its mechanical and chemical stability, make BP a material of interest for thermoelectric applications, though specific figures of merit for energy conversion are still under active research.

Boron Phosphide for Thermal Management and Heat Spreading Applications

The exceptional thermal conductivity of boron phosphide makes it a prime candidate for thermal management and heat-spreading applications in electronic devices, particularly those operating at high power aip.org. As mentioned, BP's thermal conductivity values, reaching up to 580 W·m⁻¹·K⁻¹, surpass many conventional materials mdpi.com. This property, along with its mechanical strength and chemical and thermal stability, positions BP as a promising material for dissipating heat effectively in high-power electronics aip.org.

The synthesis of isotopically enriched ¹⁰BP and ¹¹BP has yielded room temperature thermal conductivities of 550 W/m K and 580 W/m K, respectively, with ¹⁰BP showing slightly higher conductivity due to variations in phonon dispersion and scattering aip.org. These findings reinforce BP's suitability as an effective thermal management material. BP can also serve as a thermal filler in composite materials, significantly enhancing the thermal stability and conductivity of epoxy resin-based composites mdpi.com. The integration of BP into semiconductor devices and electronics is also being pursued for high-performance thermal management wipo.int.

Boron Phosphide in Radiation Detection Technologies (e.g., Neutron Detectors)

Boron phosphide, particularly the ¹⁰B isotope, is recognized for its potential in radiation detection, especially for neutrons diva-portal.org. The boron-10 (B1234237) isotope possesses a large thermal neutron capture cross-section, making BP a suitable material for solid-state neutron detectors diva-portal.org. Its robust nature and chemical stability further contribute to its suitability for such applications.

Photocatalytic Applications of Boron Phosphide for Energy Conversion

Boron phosphide's semiconducting nature and tunable electronic band structure make it a promising candidate for various energy conversion technologies, including solar cells, water splitting for hydrogen production, and electrocatalysis.

Boron Phosphide in Solar Cells and Photovoltaic Devices

Boron phosphide is being explored for its potential in next-generation solar cells and photovoltaic devices. Its wide bandgap, tunable electronic properties, and high carrier mobility are advantageous for efficient charge separation and transport. Research has focused on integrating BP into heterostructures with other two-dimensional (2D) materials to enhance performance. For instance, theoretical studies on Boron Phosphide/Molybdenum Disulfide (BP/MoS₂) van der Waals heterostructures (vdWH) have predicted remarkable power conversion efficiencies (PCEs). The AB stacking configuration of BP/MoS₂ exhibits a predicted PCE of 22.27%, attributed to its superior carrier mobility and S-scheme band alignment nanotrun.comresearchgate.net. Similarly, hexagonal boron phosphide/hexagonal boron arsenide (h-BP/h-BAs) vdW heterostructures have shown potential for high-efficiency solar cells, with calculated PCEs reaching up to 16.51% iphy.ac.cnnih.gov. Furthermore, BP itself can function as a p-type transparent conductive material, offering low optical losses due to its indirect bandgap and high hole mobility, with predictions suggesting BP/Si heterojunctions could achieve up to 28% photovoltaic conversion efficiency rsc.orggoogle.com.au.

Heterostructure/MaterialPower Conversion Efficiency (PCE) (%)Key Performance AttributesReference(s)
BP/MoS₂ (AB stacking)22.27Superior carrier mobility, S-scheme alignment nanotrun.comresearchgate.net
InSe/BP heterostructure20.6High electron mobility, type-II alignment, mechanical stability mdpi.com
h-BP/h-BAs vdW16.51Good optoelectronic properties, suitable bandgap nih.gov
BP/Si heterojunction~28 (predicted)Potential for high efficiency rsc.org

Boron Phosphide for Water Splitting and Hydrogen Production

Boron phosphide and its derivatives are actively investigated for their role in photocatalytic and electrocatalytic water splitting to produce hydrogen, a clean energy carrier. Monolayer boron phosphide has been theoretically proposed as a stable and highly efficient photocatalyst capable of absorbing sunlight across a broad spectrum (below 890 nm) to split water into hydrogen and oxygen researchgate.netmdpi.com. Research into doped transition metal phosphides, such as boron and vanadium co-doped nickel phosphide (B, V-Ni₂P), demonstrates significant improvements in hydrogen evolution reaction (HER) activity, requiring a low overpotential of 148 mV to achieve a current density of -100 mA/cm² typeset.io. Other BP-based materials like Ni-2Fe-BP have shown HER overpotentials of 258 mV, outperforming noble metals nih.gov. Iron phosphide (FeP) nanobundles have also emerged as cost-effective electrocatalysts for HER, exhibiting overpotentials of 170 mV in acidic media and 338 mV in basic media at -10 mA/cm² nih.gov. Furthermore, BP/MoS₂ heterostructures are noted for their potential in photocatalytic water splitting due to favorable band structures and S-scheme band alignment, enhancing solar-to-hydrogen efficiency researchgate.net.

Catalyst/MaterialApplicationOverpotential (mV)Current Density (mA/cm²)Key Performance AttributesReference(s)
Monolayer BPPhotocatalytic H₂--Stable, efficient photocatalyst researchgate.netmdpi.com
BP/MoS₂ (AB stacking)Photocatalytic H₂--S-scheme alignment, good band structure researchgate.net
B, V-Ni₂PHER (alkaline)148-100Cooperative doping, facilitates water dissociation typeset.io
Ni-2Fe-BPHER258-Better than noble metals nih.gov
FeP nanobundlesHER (acidic)170-10Cost-effective, good stability nih.gov
FeP nanobundlesHER (basic)338-10Cost-effective, good stability nih.gov

Boron Phosphide in Electrocatalysis (e.g., CO₂ Reduction, Oxygen Evolution Reaction)

Boron phosphide plays a significant role in electrocatalysis, particularly in the electrochemical reduction of carbon dioxide (CO₂) and the oxygen evolution reaction (OER). BP nanoparticles have been demonstrated as highly efficient nonmetal electrocatalysts for the selective reduction of CO₂ to methanol (B129727), achieving a high Faradaic efficiency (FE) of 92.0% at -0.5 V vs. reversible hydrogen electrode (RHE) in 0.1 M KHCO₃ researchgate.netresearchgate.netacs.org. Density functional theory (DFT) calculations suggest that boron and phosphorus synergistically promote CO₂ binding and activation, leading to this high selectivity. In the realm of OER, BP microwires have shown promising activity, reaching 50 mA/cm² at an overpotential of 320 mV in 1 M NaOH, outperforming other boron-based catalysts and exhibiting a low Tafel slope of 88 mV/dec chinesechemsoc.org. Other advanced BP-containing materials, such as Ni–B–P core-shell nanoparticles, have shown OER overpotentials of 281 mV at 10 mA/cm² acs.org, and borophene-supported Ni₂P composites achieve an overpotential of 299 mV with a Tafel slope of 53.6 mV/dec acs.org. Amorphous high-entropy borophosphate catalysts have also demonstrated excellent OER performance, requiring overpotentials of 248 mV and 294 mV at 10 mA/cm² and 100 mA/cm², respectively, with exceptional durability researchgate.net.

Catalyst/MaterialApplicationParameterValueKey Performance AttributesReference(s)
BP NanoparticlesCO₂ Reduction to CH₃OHFaradaic Efficiency (FE) (%)92.0Nonmetal, high selectivity, -0.5 V vs RHE researchgate.netresearchgate.netacs.org
BP MicrowiresOEROverpotential (mV) at 50 mA/cm²320Metal-free, low Tafel slope (88 mV/dec) chinesechemsoc.org
FeCoNiMnBPOxOEROverpotential (mV) at 10 mA/cm²248Amorphous high-entropy, excellent durability researchgate.net
FeCoNiMnBPOxOEROverpotential (mV) at 100 mA/cm²294Amorphous high-entropy, excellent durability researchgate.net
Ni–B–P_300OEROverpotential (mV) at 10 mA/cm²281Core-shell nanoparticles, in situ activation acs.org
Borophene_Ni₂P_1:1OEROverpotential (mV)299Borophene supported Ni₂P, Tafel slope 53.6 mV/dec acs.org
Ni-2Fe-BPOEROverpotential (mV) at 20 mA/cm²310Bimetallic, amorphous nano-scale nih.gov
Boron phosphide nanotubesCO Reduction (CORR)Onset Potential (V)-0.30Promotes C-C coupling, Tafel slope 93.69 mV/dec acs.org

Boron Phosphide in Advanced Sensing Devices (e.g., Biosensors, Gas Sensors)

Boron phosphide's unique electronic properties and high surface area make it a compelling material for advanced sensing applications, including gas sensors and biosensors. Monolayer BP (BP-ML) has shown promise for gas sensing, with studies indicating high sensitivity and selectivity towards nitrogen dioxide (NO₂), characterized by significant changes in current-voltage (I–V) characteristics upon adsorption and a short recovery time nih.govresearchgate.net. Doping BP with elements like nitrogen (N) or aluminum (Al) further enhances its sensing capabilities; N-doped BP is suitable for detecting SO₂, NO, and NO₂, while Al-doped BP exhibits the highest sensitivity across various gases researchgate.netresearchgate.net. BP nanosheets have demonstrated robust responses to NO₂, with specific configurations showing significant percentage changes in response to low ppb concentrations of NO₂ at room temperature. In the field of biosensing, hydrogenated boron phosphide (BP) is being explored for terahertz (THz) metamaterial-based biosensors. These systems have shown high theoretical sensitivity (e.g., 100 GHz/RIU) and high carrier mobilities for both electrons and holes, suggesting potential applications in diagnostics, such as for COVID-19 detection.

Material/SystemTarget Gas/AnalyteSensitivity/SelectivityKey Performance MetricNotesReference(s)
BP-MLNO₂High sensitivityShort recovery time (2.21 s)BP-ML surface-based sensors nih.govresearchgate.net
N-doped BPSO₂, NO, NO₂SuitableFeasible desorptionEnhanced interaction over pristine BP researchgate.net
Al-doped BPVarious gasesHighest sensitivity-Enhanced interaction over pristine BP researchgate.net
BP nanosheets (BP-12000)NO₂High88-388% response (100-1000 ppb)Room temperature sensing
Hydrogenated BP (THz sensor)COVID-19High theoretical100 GHz/RIUBowtie triangle ring microstructure
Hydrogenated BP monolayerElectronsMobility94.4 cm²/V·s (zigzag direction)For THz biosensor applications
Hydrogenated BP monolayerHolesMobility175.15 cm²/V·s (zigzag direction)For THz biosensor applications

Boron Phosphide in Quantum Materials and Spintronics Research

Boron phosphide is emerging as a material of interest in quantum materials and spintronics research due to its potential for intrinsic magnetism and half-metallicity when appropriately modified. Theoretical studies have explored the incorporation of elements like Magnesium (Mg) and Beryllium (Be) into atomically thin BP systems. These modifications can induce ferromagnetism and half-metallicity, with MgP@BP systems predicted to exhibit long-range ferromagnetism and a high Curie temperature (TC ≈ 494 K), making them suitable for nano-spintronics devices operating at elevated temperatures. Doping BP monolayers with alkali and alkaline earth metals has also been shown to generate half-metallic or magnetic semiconductor properties, indicating potential for spintronic applications. Furthermore, the application of external electric fields can tune BP's electronic properties, suggesting its utility in logic devices researchgate.net. While Cr doping in BP results in metallic properties, it does not exhibit spin polarization, though it shows potential for light-emitting diodes.

Doping/ModificationMagnetic PropertyCurie Temperature (K)Magnetic Anisotropy Energy (MAE) (µeV/Mg)NotesReference(s)
MgP@BPFerromagnetism~49421.6Long-range ferromagnetism, stable
Be-doped BPFerromagnetism--Half-metallicity
Mg-doped BPFerromagnetism--Half-metallicity
Alkali/Alkaline Earth Metal DopingHalf-metallic/Magnetic Semiconductor--Potential for spintronic devices
Cr dopingMetallicN/AN/ANot spin-polarized, potential for LEDs

Surface Science and Interface Engineering of Boron Phosphide

Surface Reconstruction and Termination Studies of Boron Phosphide (B1233454) Crystals

The study of crystal surfaces, including their termination (the type of atom at the outermost layer) and reconstruction (the rearrangement of surface atoms into a structure different from the bulk), is fundamental to controlling material properties. For cubic boron phosphide, the low-index crystal surfaces—(100), (110), and (111)—have been investigated using density functional theory (DFT) to determine their relative stability.

Calculations of surface energies for these principal facets reveal that the B-terminated (100), (110), and (111) surfaces possess similar thermodynamic stabilities, implying that they have a comparable probability of being exposed under experimental conditions. nsf.gov This is a crucial finding for catalytic applications, as it suggests that multiple active surfaces may be present simultaneously.

Among these, the B-terminated (111) polar surface has attracted particular interest. nsf.gov DFT studies have shown that this surface is highly active for the adsorption and activation of small molecules like dinitrogen (N₂) and carbon dioxide (CO₂). nsf.govmdpi.comresearchgate.net The adsorption of N₂ on the BP(111) surface, for instance, can occur in different configurations, with calculated adsorption energies indicating strong interactions that activate the otherwise inert molecule. nsf.gov This strong adsorption induces a "two-way" charge transfer process, where the boron atoms accept lone-pair electrons from N₂ while simultaneously donating electrons into the anti-bonding orbitals of the N₂ molecule, facilitating its subsequent reduction. nsf.gov

Calculated Surface Energies of Boron Phosphide (BP)
Surface PlaneTerminationCalculated Surface Energy (J/m²)
(100)B-terminated2.78
P-terminated3.71
(110)B/P-terminated2.71
(111)B-terminated2.75
P-terminated2.95

Note: Data derived from computational studies. rsc.org

Interface Formation and Properties in Boron Phosphide Heterostructures

Van der Waals (vdW) heterostructures, formed by stacking different two-dimensional (2D) materials, provide a powerful method for designing materials with tailored electronic and optoelectronic properties. lqdtu.edu.vn Boron phosphide monolayers have been theoretically and computationally integrated into various vdW heterostructures, demonstrating a wide range of tunable functionalities. rsc.orgrsc.org

These heterostructures are characterized by weak vdW interactions between the layers, which allows the fundamental properties of the constituent materials to be preserved while introducing new interface-driven phenomena. rsc.org The formation of these interfaces leads to charge redistribution and the creation of an electrostatic potential, which can significantly alter band alignments and carrier dynamics. rsc.orgarxiv.org

Key properties of BP heterostructures, such as band gap and band alignment, depend on the constituent materials and their stacking configuration. lqdtu.edu.vnrsc.org For example, a BP-silicon carbide (SiC) vdW heterostructure is predicted to have a direct band gap with a type-II band alignment, which is highly effective for separating photogenerated electrons and holes, making it suitable for photocatalytic applications. rsc.org In contrast, BP/Ga₂SSe heterostructures can form a type-I (straddling) band alignment, which is desirable for optoelectronic devices like light-emitting diodes. rsc.orgnih.gov The electronic properties of these heterostructures can often be tuned by external stimuli such as electric fields or mechanical strain. lqdtu.edu.vnnih.gov

Properties of Various Boron Phosphide (BP) van der Waals Heterostructures
HeterostructureBand AlignmentBand Gap (eV)Interlayer Distance (Å)Potential Application
BP/Blue Phosphorus (Bilayer)Direct (at K point)--Optoelectronics rsc.orgresearchgate.net
BP/SiCType-II--Solar energy conversion rsc.org
BP/Ga₂SSeType-I~0.853.28 - 3.32Optoelectronics rsc.orgnih.gov
BP/MoGe₂N₄Type-II0.47 (PBE) / 0.77 (HSE06)3.08 - 3.38Optoelectronics, Solar cells lqdtu.edu.vnacs.org
Graphene/BP--~3.49Electronics, Optoelectronics arxiv.org

Note: Band gap values can vary based on the computational method used (e.g., PBE, HSE06).

Adsorption and Reaction Mechanisms on Boron Phosphide Surfaces for Catalytic Applications

Boron phosphide has emerged as a promising metal-free catalyst for important electrochemical reactions, including the reduction of CO₂, CO, and nitrate (B79036) (NO₃⁻). mdpi.comacs.orgresearchgate.netrsc.org Its high stability in harsh acidic and alkaline environments makes it a durable candidate for these applications. mdpi.com The catalytic activity of BP surfaces stems from the synergistic effect of boron and phosphorus atoms, which act as active sites for adsorbing and activating reactant molecules. researchgate.netnanotrun.com

For the electrochemical reduction of CO₂ to methanol (B129727), DFT calculations show that the BP(111) surface can strongly adsorb CO₂ molecules at the outermost boron sites. researchgate.net This adsorption involves a synergistic action where electrons are transferred from phosphorus to boron, which in turn activates the CO₂ molecule. mdpi.com The rate-determining step in this process is identified as the conversion of co-adsorbed *CO and *OH species to *CO and H₂O, with a significant free energy barrier. researchgate.netnanotrun.com The high desorption barriers for intermediates like CO and formaldehyde (B43269) (CH₂O) on the BP(111) surface are believed to be a key factor in the high selectivity towards methanol production. nanotrun.com

In a different application, boron phosphide nanotubes have been proposed as efficient electrocatalysts for reducing CO to multicarbon products like ethanol. acs.orgnih.gov The tubular structure provides a confinement effect that facilitates the adsorption of CO molecules on the inner surface of the nanotube. acs.orgnih.gov The reaction mechanism involves the coupling of two CO molecules to form a C-C bond, a critical step in producing multicarbon products. acs.orgnih.gov

Electrocatalytic Reactions on Boron Phosphide (BP) Surfaces
ReactionBP MaterialPrimary ProductKey Mechanistic Finding
CO₂ ReductionBP NanoparticlesMethanol (CH₃OH)Synergistic binding and activation of CO₂ by B and P sites. researchgate.net
CO ReductionBP NanotubesEthanol (C₂H₅OH)Confinement effect of the nanotube facilitates CO adsorption and C-C coupling. acs.orgnih.gov
Nitrate (NO₃⁻) ReductionBP CatalystAmmonia (NH₃)Active B centers enable efficient NO₃⁻ activation and hydrogenation with a low energy barrier. researchgate.netrsc.org
Nitrogen (N₂) ReductionB-terminated (111) surfaceAmmonia (NH₃)Effective N₂ activation via an enzymatic pathway with a low limiting potential. nsf.gov

Wetting and Functionalization of Boron Phosphide Surfaces

The ability to modify or functionalize the surface of boron phosphide is crucial for tuning its properties and integrating it into devices. Surface functionalization involves attaching atoms or molecules to the surface, which can alter its electronic, mechanical, and chemical characteristics. nih.govrsc.org

Studies have shown that the planar structure of a BP monolayer can be transformed into a low-buckled lattice upon functionalization with halogen atoms like bromine (Br) and chlorine (Cl). rsc.orgresearchgate.net This structural change is accompanied by a modification of the electronic properties; for instance, all configurations of halogen-functionalized BP are direct semiconductors with a wider band gap than the pure BP monolayer. nih.govresearchgate.net This band gap engineering is a powerful tool for tailoring materials for specific electronic or optoelectronic applications.

Similarly, doping BP monolayers with alkali (Li, Na, K) and alkaline earth (Be, Mg, Ca) metals can induce significant changes. researchgate.net Depending on the dopant, the non-magnetic semiconducting nature of the BP monolayer can be altered. For example, doping with Li, Be, and Mg can lead to a reduced band gap or metallization while preserving the non-magnetic state. researchgate.net In contrast, other dopants can magnetize the monolayer, creating half-metallic or magnetic semiconductors suitable for spintronic applications. researchgate.net

Regarding wetting properties, bulk BP is known for its exceptional chemical stability, as it is not attacked by acids or boiling alkali solutions. nanotrun.comborates.today This chemical inertness suggests that pristine BP surfaces are likely to be hydrophobic or exhibit poor wetting by aqueous solutions. However, surface functionalization can alter these properties. For instance, high-energy ball milling can produce milled boron phosphide (MBP) particles with rich surface functional groups, which can then be dispersed within other materials like nanofibrillated cellulose (B213188) to form composite films. mdpi.com

Effects of Surface Functionalization on Boron Phosphide (BP) Monolayers
Functional Group/DopantStructural EffectElectronic EffectResulting Property
Chlorine (Cl), Bromine (Br)Planar structure transforms to low-buckled lattice. rsc.orgresearchgate.netIncreases the direct band gap. nih.govresearchgate.netTunable semiconductor for nanoelectromechanical devices. rsc.org
Lithium (Li), Beryllium (Be), Magnesium (Mg)Doping on B sublattice. researchgate.netReduces band gap or induces metallization. researchgate.netRemains non-magnetic. researchgate.net
Sodium (Na), Potassium (K), Calcium (Ca)Doping on B sublattice. researchgate.netInduces magnetization (0.94 - 3.86 µB). researchgate.netCreation of half-metallic or magnetic semiconductors for spintronics. researchgate.net

Emerging Research Directions and Future Outlook for Boron Phosphide

Integration of Boron Phosphide (B1233454) with Other Advanced Materials for Hybrid Systems

The synergistic integration of boron phosphide with other advanced materials is a key frontier in developing next-generation hybrid systems with enhanced functionalities. Research is actively exploring the creation of heterostructures and composite materials where BP's unique properties are combined with those of other materials.

Heterostructures: Van der Waals (vdW) heterostructures, such as those formed between boron phosphide and materials like blue phosphorus or transition metal dichalcogenides (e.g., MoS₂), are showing great promise for optoelectronic devices researchgate.netrsc.orgacs.org. These combinations can lead to tunable bandgaps and improved optical absorption in the ultraviolet (UV) range while maintaining transparency in the visible spectrum researchgate.netrsc.org. For instance, BP/MoS₂ heterostructures have demonstrated remarkable power conversion efficiencies (around 22.27%) in solar cells and show potential for photocatalytic water splitting due to their favorable band alignment and built-in electric fields acs.org. Furthermore, hexagonal boron phosphide (h-BP) integrated into heterostructures with materials like V₂CS₂ is being investigated for enhanced performance as anodes in metal-ion batteries nih.gov.

Composites for Thermal Management: BP is being incorporated into composite materials, such as with nanofibrillated cellulose (B213188) or reduced graphene oxide, to enhance thermal conductivity for advanced thermal management applications researchgate.netacs.org. BP's isotropic thermal properties and semiconducting nature facilitate its integration as a thermal interface material and substrate for heat dissipation in electronic devices, offering advantages over traditional materials like silicon or even diamond and boron nitride in terms of cost and integration ease technologypublisher.comgoogle.com.

Integration with Wide-Bandgap Semiconductors: BP is being integrated with wide-bandgap semiconductors like Gallium Nitride (GaN) and Silicon Carbide (SiC) for high-performance thermal management in power devices google.com. Studies have shown high thermal boundary conductance at these interfaces, contributing to reduced hot-spot temperatures in devices like GaN/AlGaN HEMT transistors google.com.

Challenges and Opportunities in Scalable Manufacturing of High-Quality Boron Phosphide

The realization of BP's full technological potential hinges on overcoming challenges in its scalable and cost-effective manufacturing while ensuring high quality.

Manufacturing Challenges: The synthesis of BP is inherently difficult due to the high melting point of boron and the volatility of phosphorus, necessitating precise control over fabrication conditions mdpi.comnih.govnrel.gov. Conventional methods often require extremely high temperatures (exceeding 1000°C) and pressures (HPHT), utilize hazardous gases (in CVD), or suffer from low yields, insufficient purity, and high costs techlinkcenter.orgmdpi.comnih.gov. Furthermore, controlling the growth, morphology, and phase purity of BP's low-dimensional nanostructures remains a significant hurdle mdpi.comnih.govresearchgate.net. The environmental stability of BP, particularly its susceptibility to oxidation, also presents a challenge for long-term device operation mdpi.comresearchgate.net.

Manufacturing Opportunities and Innovations: Significant progress is being made in developing more efficient and scalable synthesis techniques. These include:

Advanced Synthesis Methods: Chemical Vapor Deposition (CVD), High-Pressure High-Temperature (HPHT) synthesis, molten salt methods, flux growth, solution processing, and reactive sputtering are all being refined researchgate.nettechnologypublisher.commdpi.comnih.govnrel.govmdpi.com.

Novel Processes: Innovative approaches like self-propagating high-temperature synthesis (SHS) using boron phosphate (B84403) and magnesium metal offer a potentially safer, cheaper, and higher-yield alternative techlinkcenter.org. Chemical Vapor Transport (CVT) using nickel as a flux has also enabled the synthesis of high-quality BP microwires nih.gov.

Quality Enhancement Strategies: Research into defect engineering, heterostructure design, and doping (e.g., with Carbon, Silicon, Sulfur, or Selenium) is crucial for tuning BP's electronic and optical properties and improving material quality nrel.govmdpi.comresearchgate.net. Encapsulation technologies, such as Atomic Layer Deposition (ALD), are being explored to enhance environmental stability mdpi.com.

Exploration of Novel Boron Phosphide Polymorphs and Exotic Structures

Beyond the well-known cubic (c-BP) and hexagonal (h-BP) phases, research is actively investigating other polymorphic modifications and novel structural arrangements of boron phosphide.

Known Polymorphs: While cubic boron phosphide (sphalerite structure) is the most studied phase, hexagonal (h-BP), rhombohedral (rh-BP, including B₁₂P₂), and wurtzite (w-BP) structures have also been identified and characterized mdpi.comborates.todayrsc.orgresearchgate.netchemicalbook.com. Theoretical studies indicate that w-BP and rh-BP are mechanically and dynamically stable, exhibiting properties comparable to c-BP, with band gaps typically around 2 eV rsc.orgresearchgate.net. The rhombohedral phase, B₁₂P₂, is noted for its exceptional thermal stability and hardness mdpi.com.

Exotic Structures and Theoretical Predictions: Research is extending to theoretical predictions and experimental synthesis of less common structures, including monoclinic phases mdpi.com and two-dimensional (2D) BP materials researchgate.net. Nanostructures like nanosheets and nanoribbons derived from h-BP have been theoretically proposed, exhibiting electronic properties analogous to graphene and hexagonal boron nitride mdpi.com. Hydrogenated boron phosphide monolayers are also being investigated for applications in nanoelectronics and biosensing mdpi.com.

Advanced Device Architectures and System-Level Integration of Boron Phosphide Components

The unique combination of properties offered by BP makes it a compelling candidate for integration into advanced device architectures and complex systems.

Thermal Management: BP's high thermal conductivity (reported up to ~500-561 W/m·K) and semiconducting nature position it as an ideal material for thermal management in electronics, serving as heat sinks, substrates for heat dissipation, and thermal interface materials researchgate.netacs.orgtechnologypublisher.comgoogle.commdpi.com. Its integration into electronic packaging can significantly improve device performance and reliability by mitigating heat buildup.

Electronic and Optoelectronic Devices: BP is being developed for high-temperature electronics, high-frequency devices, and transistors (FETs) mdpi.com. Its wide bandgap makes it suitable for applications requiring operation under extreme conditions. Furthermore, BP is being explored as a p-type transparent conductor (TCM) nrel.gov and in optoelectronic devices like photodetectors and solar cells, particularly when integrated into heterostructures acs.orgmdpi.com.

Sensors and Energy Applications: BP's properties are being leveraged in advanced sensors, including gas sensors and THz-metamaterial biosensors for applications like COVID-19 diagnosis mdpi.com. In the energy sector, BP is showing promise in photocatalysis for hydrogen production and CO₂ reduction procurementresource.com, as well as in energy storage devices, such as anodes for metal-ion batteries nih.govmdpi.comresearchgate.netprocurementresource.com. Its thermoelectric properties are also under investigation researchgate.net.

System Integration: Research is focused on integrating BP components into functional systems, such as on-chip electrocatalytic microdevices nih.gov and advanced ballistic protection ceramics anr.fr. The ability to integrate BP with other semiconductors like GaN for enhanced thermal management in power electronics represents a significant step towards system-level advancements google.com.

Compound List

Boron Phosphide (BP)

Boron (B)

Phosphorus (P)

Boron Nitride (BN)

Graphene

Molybdenum Disulfide (MoS₂)

Blue Phosphorus

Silicon Carbide (SiC)

Gallium Nitride (GaN)

Aluminum Gallium Nitride (AlGaN)

Gallium Oxide (Ga₂O₃)

Boron Carbide (B₄C)

Boron Phosphate

Magnesium (Mg)

Calcium (Ca)

Nickel (Ni)

Sulfur (S)

Selenium (Se)

Silicon (Si)

Tin (Sn)

V₂CS₂

Q & A

Q. Challenges :

  • High-temperature requirements (>750°C) and toxic precursors (e.g., PBr₃) .
  • Phosphorus loss : Vacuum heating induces non-stoichiometry (e.g., B₁₂P₁.₈) .
    Solutions :
  • Molten flux synthesis : Uses nickel or zinc phosphide to lower reaction temperatures .
  • Chemical vapor deposition (CVD) : Enables controlled growth of hexagonal BP monolayers .
  • In situ monitoring : Raman spectroscopy tracks phase purity during synthesis .

Basic: How does crystal structure influence BP’s electronic properties?

  • Cubic/rhombohedral BP : Direct bandgap ~0.5–2.1 eV (experimental vs. computational) .
  • Hexagonal BP : Wider gap (~1 eV) with anisotropic carrier mobility .
    Measurement : Ultraviolet-visible (UV-Vis) spectroscopy and X-ray photoelectron spectroscopy (XPS) determine optical and surface electronic states .

Advanced: How do lattice dynamics simulations elucidate thermal transport mechanisms in BP?

  • Phonon dispersion calculations : Use Phonopy code to identify low-frequency acoustic modes dominating heat conduction .
  • Boltzmann transport equation (BTE) : Solves spectral phonon scattering rates, revealing high thermal conductivity due to long mean free paths .
  • Anharmonic force constants : Derived from DFT to model three-phonon scattering processes .

Basic: What methodologies characterize BP’s mechanical properties?

  • Nanoindentation : Measures Vickers hardness (~30 GPa), comparable to silicon carbide .
  • Elastic constants : Calculated via DFT (e.g., C₁₁ ≈ 340 GPa for c-BP) using stress-strain relations .
  • Voigt-Reuss-Hill averaging : Derives bulk (B) and shear (G) moduli to assess mechanical stability .

Advanced: How do defects and dopants impact BP’s electronic and thermal performance?

  • Defect modeling : DFT+PAW simulations show boron vacancies reduce thermal conductivity by 40% via phonon scattering .
  • Bi-alkali doping (e.g., K/Na) : Enhances nonlinear optical (NLO) response in BP nanocages (hyperpolarizability ~10⁵ au) .
  • Arsenic substitution : Induces exfoliation of hexagonal BP monolayers, altering band alignment .

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